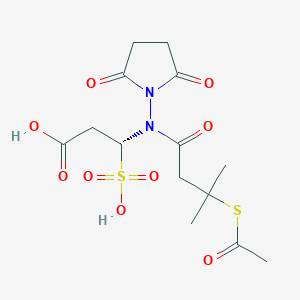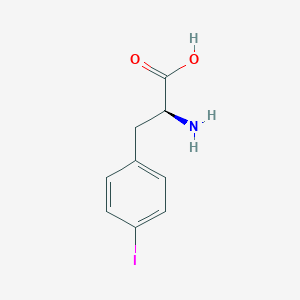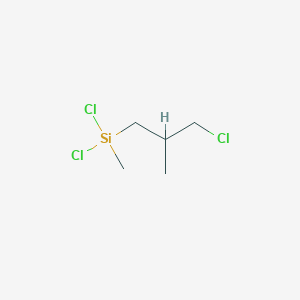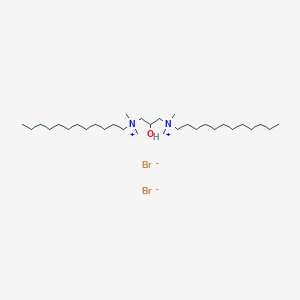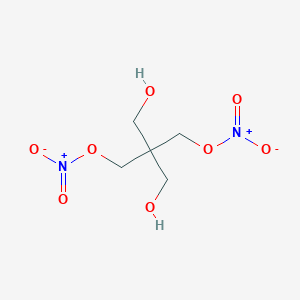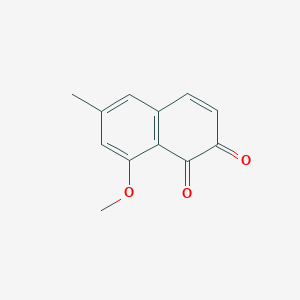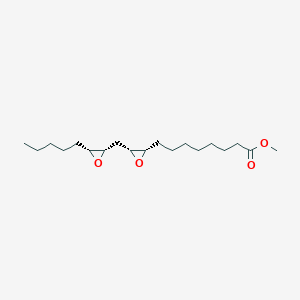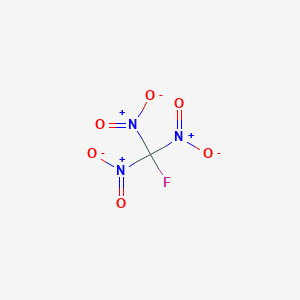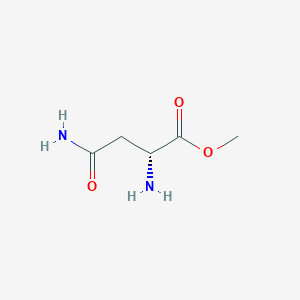
D-Asparagine methyl ester
Overview
Description
D-Asparagine methyl ester (DAME) is an artificial molecule composed of a methyl ester attached to the amino acid D-asparagine. DAME has been used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development.
Scientific Research Applications
Inhibitory Activity in Plants
D-Asparagine methyl ester and its analogues are studied for their roles in plants. For example, asparagusic acid anti-S-oxide methyl ester and asparagusic acid syn-S-oxide methyl ester, isolated from Asparagus officinalis, are evaluated for inhibitory activity against cyclooxygenase-2, indicating potential anti-inflammatory and cancer chemopreventive properties (Jang et al., 2004).
Role in Aging and Protein Repair
This compound is important in the context of aging, as it's involved in the protein repair process. Methyltransferases can recognize damaged forms of L-isoaspartyl and D-aspartyl residues, and the methyl esterification reaction can aid in converting these altered residues to normal forms. This plays a critical role in reducing age-related protein damage (Clarke, 2003).
Mass Spectrometry and Neuropeptide Analysis
Methyl esterification of peptides, including those involving D-Asparagine, improves the efficiency of fragmentation in mass spectrometry. This technique is useful in identifying and characterizing neuropeptides, demonstrating the role of this compound in advanced biochemical analysis (Ma et al., 2007).
Synthesis and Characteristics in Analogue Studies
In synthetic chemistry, this compound analogues are used to study structural and functional aspects of molecules. For instance, L-asparaginyl L-3-phenyllactic acid methyl ester was synthesized to investigate the impacts of replacing aspartic acid with asparagine and the ester bond with the peptide bond (Tao et al., 2004).
Protein Isoaspartate Detection and Analysis
This compound is also relevant in the analysis of protein modifications, particularly isoaspartate. The process involves methyl esterification and subsequent hydrolysis, which aids in detecting and analyzing isoaspartate in proteins, a key aspect in understanding protein degradation and pharmaceutical development (Liu et al., 2012).
Chemo-Enzymatic Applications
Chemo-enzymatic methods involving this compound are used for synthesizing chiral compounds. This approach, involving enzymatic hydrolysis of N-protected D-asparagine esters, is significant in pharmaceutical and biochemical research, particularly for creating specific, enantiomerically pure compounds (Iding et al., 2004).
Mechanism of Action
Target of Action
D-Asparagine methyl ester is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of this compound are likely to be similar to those of D-Asparagine, which include asparagine synthase and other enzymes involved in asparagine metabolism .
Mode of Action
Asparagine synthase, for instance, catalyzes the synthesis of asparagine from aspartic acid and ammonia . This compound, due to its structural similarity to D-Asparagine, could potentially interact with this enzyme and other components of the asparagine metabolic pathway.
Biochemical Pathways
This compound is likely to affect the asparagine metabolic pathway. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyzes asparagine to aspartate . The downstream effects of these reactions include the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of d-asparagine, from which this compound is derived, are known to some extent . The bioavailability of this compound would be influenced by these properties, as well as by its chemical modifications.
Result of Action
D-Asparagine is known to play a vital role in the metabolic control of cell functions in nerve and brain tissue . Therefore, this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Asparagine Methyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, it is highly active with L-Asp beta-methyl ester . It also has catalytic activity toward beta-aspartyl dipeptides and their methyl esters .
Cellular Effects
Asparagine, from which this compound is derived, plays a vital role in the development of cancer cells . Asparagine is considered a semi-essential amino acid, and its limitation is often considered as an anti-cancer strategy .
Molecular Mechanism
The precise molecular mechanism of this compound is not well-documented. Asparagine, from which it is derived, is involved in several metabolic pathways. Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyses asparagine to aspartate .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Manipulating asparagine biosynthesis and degradation, from which this compound is derived, can alter seed development and composition .
Metabolic Pathways
This compound is involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . Most of the genes and enzymes involved in asparagine metabolism have been identified and characterized .
Transport and Distribution
Asparagine, from which it is derived, acts as a major form of nitrogen storage and transport to sink tissues .
Subcellular Localization
Asparagine, from which it is derived, is involved in various cellular functions and processes .
Properties
IUPAC Name |
methyl (2R)-2,4-diamino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373425 | |
| Record name | D-Asparagine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108258-31-7 | |
| Record name | D-Asparagine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


